molecular formula C17H14Cl3F3N4O B2882627 2,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl) ketone CAS No. 1024466-44-1

2,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl) ketone

Cat. No. B2882627
CAS RN: 1024466-44-1
M. Wt: 453.67
InChI Key: HISUHCLXAGSPKM-UHFFFAOYSA-N
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Description

“2,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl) ketone” is a chemical compound . It is used in research and has potential applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of this compound might involve the use of trifluoromethylpyridines (TFMP) and its derivatives . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular formula of this compound is C17H14Cl3F3N4O, and it has a molecular weight of 453.7 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 453.7 g/mol . More detailed properties like melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Reactivity and Synthesis

  • The reactivity studies of similar compounds, like ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds, indicate potential applications in forming Schiff's base and intramolecular hydrolysis processes. This could be relevant for synthesizing complex organic structures, including seven-membered rings and diazepine compounds (M. Joséalves et al., 2000).

Compound Stability and Fragmentation

  • Studies on similar compounds, like mono-, di- and trichlorophenyl (4-pyridyl) ketones, show that these compounds exhibit specific fragmentation patterns in mass spectrometry. This could be important for analyzing the stability and degradation pathways of related compounds (Ulrike Herzig et al., 1977).

Catalysis and Enantioselectivity

  • The synthesis of chiral di-2-pyridyl ketone ligands and their application in copper-catalyzed enantioselective cyclopropanation demonstrates the potential of similar compounds in asymmetric synthesis and catalysis (H. Kwong et al., 2000).

Application in Fluorescence Spectroscopy

  • Boron difluoride pyridyl-β-diketonate derivatives synthesized from pyridyl-β-diketones, akin to the compound , show intense fluorescence in the blue-green region, suggesting potential applications in optical materials and fluorescence spectroscopy (Dun-jia Wang et al., 2013).

Molecular Structure and Bonding

  • The use of di-2-pyridyl ketone in lanthanide(III) chemistry, leading to the formation of dinuclear complexes, highlights the utility of similar compounds in exploring molecular structures and bonding mechanisms in transition metal complexes (Katerina A. Thiakou et al., 2006).

Future Directions

The future directions of this compound could involve its use in the pharmaceutical industry, given the wide application of TFMP derivatives in this field . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(2,6-dichloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3F3N4O/c18-12-8-10(17(21,22)23)9-24-15(12)26-4-1-5-27(7-6-26)16(28)11-2-3-13(19)25-14(11)20/h2-3,8-9H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISUHCLXAGSPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=C(N=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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